(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole
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Overview
Description
(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole is a complex organic compound featuring a trifluoromethyl group, an indole moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole ring, introduction of the trifluoromethyl groups, and construction of the oxazole ring. Common reagents used in these reactions include trifluoromethyl phenyl sulfone and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods are often employed to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks: These compounds share the trifluoromethyl groups and are used in similar applications, such as advanced materials.
Trifluoromethyl phenyl sulfone: Used as a precursor in the synthesis of trifluoromethylated compounds.
Uniqueness
(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole is unique due to its combination of an indole moiety and an oxazole ring, which imparts distinct chemical and biological properties. The presence of trifluoromethyl groups further enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C23H20F6N2O |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
4-[[1-[3,5-bis(trifluoromethyl)phenyl]indol-3-yl]methyl]-2,5,5-trimethyl-4H-1,3-oxazole |
InChI |
InChI=1S/C23H20F6N2O/c1-13-30-20(21(2,3)32-13)8-14-12-31(19-7-5-4-6-18(14)19)17-10-15(22(24,25)26)9-16(11-17)23(27,28)29/h4-7,9-12,20H,8H2,1-3H3 |
InChI Key |
RZFZETZNYKFYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(O1)(C)C)CC2=CN(C3=CC=CC=C32)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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